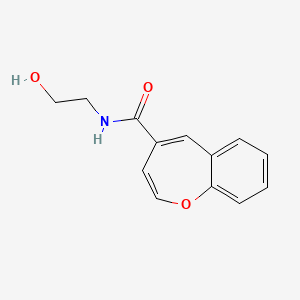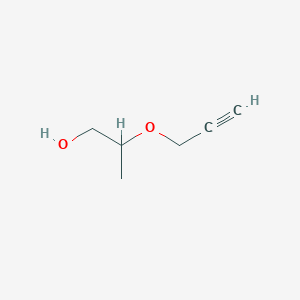
Propargyl alcohol propoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl Alcohol Propoxylate (PAP) is a condensate of propargyl alcohol and propylene oxide . It is one of the most commonly used components of nickel brighteners . As a leveling and fast brightener, it is usually used in combination with other chemicals . It is primarily used as a reactive intermediate and additive in chemical processes and formulations .
Synthesis Analysis
The synthesis of propargyl alcohols and propargyl amines has contributed significantly to the synthesis of bioactive heterocycles . Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .Molecular Structure Analysis
PAP is the reaction product of 2-propyn-1-ol with methyloxirane . It is the simplest stable alcohol that contains an alkene functional group . The this compound molecule contains a total of 17 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
Nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .Physical and Chemical Properties Analysis
PAP is a clear colorless to yellowish liquid that can be mixed with water and most polar organic solvents . It is primarily used as a reactive intermediate and additive in chemical processes and formulations .Applications De Recherche Scientifique
1. Synthetic Intermediates in Organic Chemistry
Propargyl alcohol and its derivatives, such as propargyl alcohol propoxylate, are important in modern organic synthesis. They are used extensively as synthetic intermediates due to their accessibility from terminal alkynes and aldehydes or ketones. Recent studies have shown a variety of Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers, enabling the construction of structurally diverse enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
2. Orthogonal Protection Strategy for Functionalities
Propargyl alcohol derivatives are utilized in the protection of hydroxyl and amino functionalities of amino alcohols and aminophenols. A study highlighted the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, offering a new protecting strategy where an amine and an alcohol group can be protected simultaneously and then selectively deprotected if necessary (Ramesh, Bhat, & Chandrasekaran, 2005).
3. Transition Metal-Catalyzed Reactions
Propargyl alcohol derivatives are key in transition metal-catalyzed reactions, like palladium-catalyzed retro-propargylation of homopropargyl alcohols to form arylallenes, and ruthenium-catalyzed redox-neutral [4 + 1] annulation of benzamides and propargyl alcohols to create potentially bioactive N-substituted quaternary isoindolinones (Hayashi, Hirano, Yorimitsu, & Oshima, 2008) (Wu, Wang, Zhou, Zhou, & Liu, 2017).
4. Conversion with CO2 and Synthesis of Allenes
Silver-catalyzed carboxylative cyclization of primary propargyl alcohols with CO2 to form cyclic alkylidene carbonates and the two-step one-pot conversion of propargylic alcohols to allenes via hydrostannation and deoxystannylation are notable applications. These methods provide routes to previously inaccessible or industrially relevant compounds (Dabral, Bayarmagnai, Hermsen, Schießl, Mormul, Hashmi, & Schaub, 2019) (Konoike & Araki, 1992).
5. Enzymatic Synthesis of Enantiopure Derivatives
An enzymatic cascade for synthesizing enantiomerically pure propargylic alcohols and amines from racemic materials has been developed, highlighting the versatility and significance of propargyl alcohol derivatives in the field of biocatalysis and organic synthesis (Sang, Tong, Zeng, Wu, Yuan, Sun, Sheng, Qu, Alcalde, Hollmann, & Zhang, 2022).
Mécanisme D'action
Target of Action
Propargyl alcohol propoxylate (PAP) is primarily used as a component of nickel brighteners . It acts as a leveling and fast brightener, usually used in combination with other auxiliary brighteners .
Mode of Action
PAP works by adsorbing onto the metal surface, creating a thin film that acts as a barrier between the metal and corrosive agents such as water, oxygen, and salts . This protective layer significantly reduces the rate of anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
The propargylic alcohol, a precursor of PAP, plays a crucial role in organic synthesis due to its highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom . The OH of the propargylic alcohol on polarization by the Lewis acid, BF3·Et2O, generates the incipient propargylic carbocation by the loss of H2O followed by the attack of the α-carbon of ketene dithioacetal and intramolecular nucleophilic addition to the tertiary carbocation to produce the δ-lactams .
Pharmacokinetics
It’s known that pap is a condensate of propargyl alcohol and propylene oxide .
Result of Action
The result of PAP’s action is the formation of a protective layer on metal surfaces, which significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment . This application underscores its importance in maintaining the integrity and functionality of industrial machinery .
Action Environment
The effectiveness of PAP as a corrosion inhibitor is influenced by environmental factors such as the presence of water, oxygen, and salts . Its mechanism of action is rooted in chemistry and surface science, offering protection to metals by forming a protective layer that mitigates corrosion processes .
Safety and Hazards
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact .
Analyse Biochimique
Biochemical Properties
Propargyl alcohol propoxylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly in the context of catalytic propargylic substitution reactions . The highly nucleophilic alkyne functional moiety of this compound allows it to play a crucial role in organic synthesis .
Molecular Mechanism
At the molecular level, this compound may interact with metal ions to form a complex layer on the metal surface . This layer is less reactive to environmental factors that typically accelerate corrosion, such as pH changes and the presence of aggressive ions .
Metabolic Pathways
Propargyl alcohol, a related compound, is known to undergo various reactions, including the Meyer–Schuster rearrangement .
Propriétés
IUPAC Name |
2-prop-2-ynoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJDKRMKRFRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-17-9 |
Source


|
| Record name | PROPARGYL ALCOHOL PROPOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
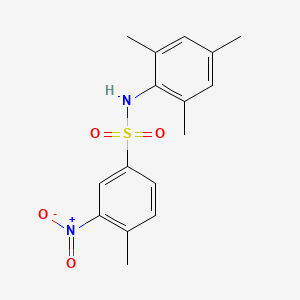
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)
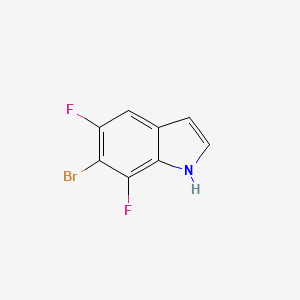

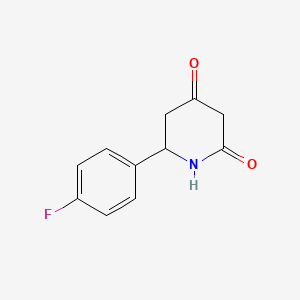
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)


![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)
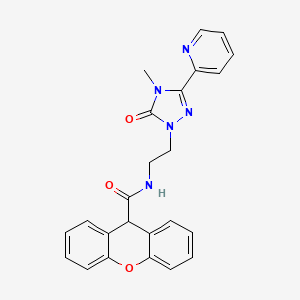
![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)
